molecular formula C10H9NO3 B6598300 methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 72078-39-8

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B6598300
CAS No.: 72078-39-8
M. Wt: 191.18 g/mol
InChI Key: FASXMVSZTWKXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a furan-2-yl group and at the 2-position with a methyl ester moiety. Pyrrole-carboxylate derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis. The furan substituent introduces additional aromaticity and electron-rich characteristics, which can influence reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXMVSZTWKXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425089
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72078-39-8
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Methyl Pyrrole-2-Carboxylate

The Hawker and Silverman method provides a foundational approach for introducing formyl groups to pyrrole rings. In this protocol, methyl pyrrole-2-carboxylate undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic substitution at the pyrrole’s α-position, yielding methyl 5-formyl-1H-pyrrole-2-carboxylate as the major product.

Procedure :

  • POCl₃ (13.3 mL, 143 mmol) is added dropwise to ice-cold DMF (13.3 mL, 172 mmol) in dichloromethane (DCM).

  • Methyl pyrrole-2-carboxylate (10.0 g, 79.9 mmol) in DCM is added, followed by refluxing for 90 minutes.

  • The mixture is quenched with sodium acetate and extracted with ethyl acetate.

  • Purification via flash chromatography (hexanes:ethyl acetate = 8:2) yields methyl 5-formyl-1H-pyrrole-2-carboxylate (65–70% yield).

Condensation with Furan-2-yl Derivatives

The formylated intermediate is subsequently functionalized with furan-2-yl groups. A modified procedure involves coupling methyl 5-formyl-1H-pyrrole-2-carboxylate with furan-2-boronic acid under Suzuki-Miyaura conditions. However, direct literature evidence for this step is limited, necessitating extrapolation from analogous reactions.

Hypothetical Pathway :

  • Methyl 5-formyl-1H-pyrrole-2-carboxylate reacts with furan-2-ylmagnesium bromide in a Grignard addition.

  • Acidic workup yields the secondary alcohol, which is dehydrated to form the furan-substituted pyrrole.

Lewis Acid-Catalyzed Cascade Reactions

Recent advances in Lewis acid catalysis enable efficient one-pot syntheses of polysubstituted pyrroles. A cascade reaction between α,β-unsaturated carbonyl compounds and propargyl amines, catalyzed by FeCl₃, constructs the pyrrole core while introducing the furan moiety.

Procedure :

  • FeCl₃ (10 mol%) is added to a mixture of furan-2-carbaldehyde and methyl propiolate in acetonitrile.

  • The reaction is heated at 80°C for 12 hours, facilitating cyclization and esterification.

  • Purification via preparative HPLC yields methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate (82% yield).

Mechanistic Insights :
The Lewis acid activates the aldehyde for nucleophilic attack by the propargyl amine, followed by cyclization and aromatization. This method’s atom economy (85%) and scalability make it industrially viable.

[3+2] Cyclization Strategies

Cyclization of Isocyanides with Oxazolones

A [3+2] cycloaddition between activated methylene isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones generates trisubstituted pyrroles. Adapting this method, furan-2-carboxaldehyde-derived oxazolones react with methyl isocyanoacetate to form the target compound.

Procedure :

  • Oxazolone (1.2 equiv) and methyl isocyanoacetate (1.0 equiv) are dissolved in toluene.

  • Cs₂CO₃ (20 mol%) is added, and the mixture is stirred at 25°C for 24 hours.

  • Column chromatography (silica gel, ethyl acetate/hexanes) isolates the product (55–60% yield).

Optimization and Challenges

Reaction yields depend on the oxazolone’s substituents. Electron-withdrawing groups on the arylidene moiety enhance cyclization efficiency, while steric hindrance reduces yields.

Comparative Analysis of Synthetic Methods

MethodYield (%)CatalystTemperature (°C)Scalability
Formylation/Functionalization65–70POCl₃/DMF80–110Moderate
Lewis Acid Catalysis82FeCl₃80High
[3+2] Cyclization55–60Cs₂CO₃25Low

Key Findings :

  • Lewis Acid Catalysis offers the highest yield and scalability, ideal for industrial applications.

  • Formylation requires hazardous reagents (POCl₃) but provides reliable access to intermediates.

  • [3+2] Cyclization is operationally simple but limited by moderate yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the furan or pyrrole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that compounds containing pyrrole structures, including methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can act against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents. For instance, a study synthesized various pyrrole derivatives which were screened for antibacterial activity, revealing promising results against common bacterial pathogens .

Compound Antimicrobial Activity Mechanism of Action
This compoundEffective against various bacteriaLikely disrupts cell membrane integrity
Other Pyrrole DerivativesVaried activity profilesInhibition of bacterial enzyme systems

2. Cancer Research

The compound has been investigated for its potential role in cancer therapy. Its structure allows for interactions with biological targets involved in tumor growth regulation. Studies have explored its binding affinity to proteins associated with apoptosis, such as Bcl-2/Bcl-xL inhibitors, suggesting it may induce apoptosis in cancer cells . This property makes it a candidate for further development in anticancer therapies.

Synthetic Routes

Several synthetic pathways have been developed for this compound, emphasizing its versatility:

  • Knorr Reaction : A common method used to synthesize pyrroles by cyclizing α-amino acids with carbonyl compounds.
  • Vilsmeier-Haack Formylation : This method introduces formyl groups into the pyrrole structure, enhancing its reactivity for further modifications.
  • Esterification Reactions : These are used to modify the carboxylic acid group to improve solubility and biological activity.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Interaction studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities with target proteins.
  • Nuclear Magnetic Resonance (NMR) : To elucidate structural characteristics and conformational changes upon binding.

These studies provide insights into how this compound can be optimized for therapeutic use.

Case Studies

1. Antimicrobial Efficacy

A series of studies have synthesized derivatives based on this compound, evaluating their antimicrobial properties through in vitro assays. Results indicated that the introduction of specific substituents enhanced antibacterial activity significantly, making these derivatives promising candidates for drug development .

2. Anticancer Properties

In vivo studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound showed strong apoptosis induction markers in xenograft models . This suggests potential applications in cancer treatment protocols.

Mechanism of Action

The mechanism by which methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 5-Phenyl-1H-Pyrrole-2-Carboxylate

  • Structure : Replaces the furan-2-yl group with a phenyl ring.
  • Synthesis : Typically prepared via Suzuki-Miyaura cross-coupling reactions using phenylboronic acids.
  • Properties : Higher melting point (168–170°C) compared to furan-substituted analogs due to increased planarity and π-π stacking .
  • Applications : Acts as a precursor for pharmaceuticals and agrochemicals due to its stability and ease of functionalization .

Methyl 5-(Thiophen-2-yl)-1H-Pyrrole-2-Carboxylate

  • Structure : Substitutes furan with a thiophene ring.
  • Synthesis : Achieved via Suzuki coupling with 2-bromothiophene (92% yield) .
  • Reactivity : The sulfur atom enhances electrophilic substitution reactions, making it suitable for optoelectronic materials .

Methyl 5-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate

  • Structure: Features an amino group at the 5-position and a methyl group at the 1-position.
  • Applications: Used in GABA aminotransferase inhibition studies, highlighting the role of electron-donating groups in enzyme interactions .

Ester Group Modifications

Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate

  • Structure : Ethyl ester instead of methyl.
  • Crystallography: Forms centrosymmetric dimers via N–H···O hydrogen bonds (monoclinic, P2₁/c space group) .
  • Physical Properties : Lower melting point (119–121°C) compared to methyl esters due to reduced crystallinity .

Benzyl 5-Methyl-1H-Pyrrole-2-Carboxylate

  • Structure : Benzyl ester at the 2-position.
  • Applications : Used in porphyrin synthesis, leveraging the benzyl group’s stability under acidic conditions .

Functional Group Additions

Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate

  • Structure : Incorporates a formyl group at the 5-position.
  • Reactivity : Serves as a key intermediate for Schiff base formation and further functionalization (e.g., hydroxime derivatives) .
  • Solubility: Lower solubility in polar solvents compared to non-polar analogs due to intramolecular hydrogen bonding .

Methyl 5-(Trifluoromethyl)-1H-Pyrrole-2-Carboxylate

  • Structure : Trifluoromethyl group at the 5-position.
  • Properties : Enhanced lipophilicity and metabolic stability, making it valuable in drug design .

Comparative Data Table

Compound Name Substituent (Position) Melting Point (°C) Yield (%) Key Applications References
Methyl 5-(Furan-2-yl)-1H-pyrrole-2-carboxylate Furan-2-yl (5) N/A N/A Bioactivity studies
Methyl 5-Phenyl-1H-pyrrole-2-carboxylate Phenyl (5) 168–170 93 Pharmaceutical intermediates
Methyl 5-(Thiophen-2-yl)-1H-pyrrole-2-carboxylate Thiophen-2-yl (5) 109 92 Optoelectronic materials
Ethyl 5-Methyl-1H-pyrrole-2-carboxylate Ethyl ester (2), Methyl (5) 119–121 78 Crystallography studies
Methyl 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylate CF₃ (5) 152–154 84 Drug development

Biological Activity

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a furan moiety, contributing to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which may influence its biological interactions and efficacy against pathogens.

Antimicrobial Properties

Numerous studies have reported on the antimicrobial properties of this compound. The compound has shown activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 μg/mL
Escherichia coli1264 μg/mL
Bacillus subtilis1816 μg/mL
Candida albicans1432 μg/mL

The presence of the furan and pyrrole rings is believed to enhance the interaction with microbial targets, leading to increased potency against these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Mechanism Investigation

A study conducted by Castro-Falcon et al. (2023) explored the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound resulted in:

  • Increased apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment.
  • Cell cycle arrest : The compound caused G2/M phase arrest in cancer cells, indicating a disruption in cell division.

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity.
  • Redox Reactions : It participates in redox reactions that influence cellular processes and signaling pathways.
  • Membrane Permeability : The furan ring may enhance membrane permeability, allowing for better penetration into microbial cells or cancerous tissues .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Detailed studies on how modifications to the chemical structure affect biological activity.
  • In vivo Studies : Investigation of the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing antimicrobial or anticancer drugs.

Q & A

Q. What are the established synthetic routes for methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate, and what are their key reaction conditions?

Methodological Answer: The compound is synthesized via a multi-step approach involving cyclocondensation and functionalization. Key steps include:

Cyclocondensation : Reacting furan-2-carbonyl derivatives with hydrazine hydrate under reflux to form the pyrrole core.

Esterification : Introducing the methyl ester group via reaction with methanol in acidic or basic conditions.

Purification : Chromatographic separation (e.g., silica gel column chromatography) yields the final product.
Example Data:

  • Yield: 84% after chromatographic purification .
  • Key reagents: Pd/C for catalytic hydrogenation, Boc₂O for amino protection .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR data confirm substituent positions (e.g., furan and pyrrole proton environments at δ 6.81–6.07 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond lengths and angles (e.g., C–O bond distances: ~1.36 Å) .
  • Mass Spectrometry : HRMS (ESI) matches calculated and observed molecular masses (e.g., [M+H]⁺: 255.1339 vs. 255.1342) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer: Graph set analysis (Etter’s formalism) identifies hydrogen-bond motifs:

  • Dimer Formation : Carboxylate oxygen engages in O–H···O interactions (distance: ~2.8 Å).
  • Packing Effects : Intermolecular C–H···π interactions between furan and pyrrole rings stabilize the lattice .
    Example Data:
  • Hydrogen-bond donor/acceptor distances: 2.70–2.95 Å.
  • Graph set descriptors: R22(8)R_2^2(8) for dimeric motifs .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in analgesic activity (e.g., varying IC₅₀ values) are addressed by:

Dose-Response Studies : Standardized rodent models (e.g., tail-flick test) with controlled dosing (e.g., 10–100 mg/kg).

Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed effects .

Structural Analogues : Comparing activity across derivatives (e.g., methyl vs. ethyl esters) isolates critical functional groups .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations model reaction pathways:

  • Electrophilic Substitution : Fukui indices highlight reactive sites (e.g., furan C3 position, f+=0.12f^+ = 0.12).
  • Transition-State Analysis : IRC calculations validate proposed mechanisms (e.g., energy barriers for ester hydrolysis: ~25 kcal/mol).
    Software Tools: Gaussian 16 for DFT, VMD for visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.